(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Overview
Description
(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol is a natural product found in Nicotiana tabacum with data available.
Scientific Research Applications
Downstream Processing of Biologically Produced Diols
1,3-Propanediol and 2,3-butanediol are biologically produced diols with significant potential in industrial applications. The review by Zhi-Long Xiu & A. Zeng (2008) highlights the challenges and current state of methods for the recovery and purification of these diols. The separation technologies like aqueous two-phase extraction and pervaporation are emphasized for their potential in improving yield, purity, and energy efficiency in the downstream processing of these compounds.
Synthetic Routes for Heterocyclic Compounds
Heterocyclic compounds, including triazines and triazoles, have a broad spectrum of biological activities. The synthetic routes for these compounds are diverse, encompassing various catalytic and non-catalytic methods. The review by C. Kaushik et al. (2019) discusses the synthesis of 1,2,3-triazoles, highlighting their importance in drug discovery and pharmaceutical chemistry. The catalytic synthesis using copper and non-copper catalysts is particularly noted for its efficiency and versatility in producing biologically active triazoles.
Applications of Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide (BTA) serves as a versatile ordering moiety in supramolecular chemistry with applications ranging from nanotechnology to biomedical fields. The review by S. Cantekin, T. D. de Greef, & A. Palmans (2012) explores the self-assembly behavior of BTAs and their application potential. BTAs' ability to form nanometer-sized rod-like structures stabilized by hydrogen bonding is particularly highlighted for its implications in creating advanced materials and therapeutic agents.
Glycerol Hydrogenolysis into Propanediols
The conversion of glycerol into propanediols (1,2-PDO and 1,3-PDO) via hydrogenolysis represents a promising route for utilizing excess glycerol from biodiesel production. The critical review by Andreas Martin et al. (2013) discusses various methods for glycerol hydrogenolysis, emphasizing the potential of using in situ generated hydrogen. This route offers an environmentally friendly alternative for the synthesis of valuable industrial chemicals.
Properties
IUPAC Name |
(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13-/t18-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVKDDXPCFBMOV-KPKOZXNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC/C(=C\[C@@H](C[C@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57605-80-8 | |
Record name | 2,7,11-Cembratriene-4,6-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057605808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does alpha-2,7,11-Cembratriene-4,6-diol exert its antitumor-promoting effects?
A1: The research suggests that alpha-2,7,11-Cembratriene-4,6-diol inhibits the activity of protein kinase C (PKC), a key enzyme involved in cell growth and proliferation. [] Specifically, the compound was found to inhibit the phosphorylation of a 47-kilodalton protein in human platelets, a process known to be mediated by PKC. [] This suggests that alpha-2,7,11-Cembratriene-4,6-diol may disrupt PKC-dependent signaling pathways involved in tumor promotion.
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